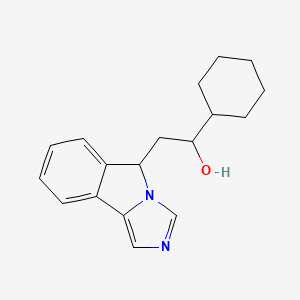

NLG919

Übersicht

Beschreibung

NLG919 ist ein neuartiger niedermolekularer Inhibitor des Indolamin-2,3-Dioxygenase-Signalwegs, der ein Schlüsselweg bei der Immunantwort auf Krebs ist. Diese Verbindung hat in präklinischen Studien vielversprechende Ergebnisse gezeigt, da sie das Immunsystem modulieren und die Antitumor-Reaktionen verbessern kann .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: this compound kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Bildung einer Imidazoisoindolstruktur beinhalten. Der Syntheseweg beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen, um die gewünschte Verbindung zu bilden .

Industrielle Produktionsmethoden: Für die industrielle Produktion kann this compound unter Verwendung von großtechnischen chemischen Reaktoren synthetisiert werden, die eine präzise Kontrolle der Reaktionsbedingungen wie Temperatur, Druck und pH-Wert ermöglichen. Der Prozess umfasst mehrere Reinigungsschritte, um die hohe Reinheit des Endprodukts zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Es hat in präklinischen Modellen vielversprechende Ergebnisse gezeigt, da es den Indolamin-2,3-Dioxygenase-Signalweg hemmen kann, wodurch die Immunantwort moduliert und die Antitumoraktivität verstärkt wird . Zusätzlich wurde NLG919 hinsichtlich seines potenziellen Einsatzes in Kombinationstherapien mit anderen immunmodulatorischen Wirkstoffen untersucht, um die therapeutischen Ergebnisse zu verbessern .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es das Enzym Indolamin-2,3-Dioxygenase hemmt, das am Metabolismus von Tryptophan zu Kynurenin beteiligt ist. Durch die Hemmung dieses Enzyms reduziert this compound die Produktion von Kynurenin, was wiederum die Immunantwort moduliert, indem es die Aktivität von Effektor-T-Zellen erhöht und die suppressive Aktivität von regulatorischen T-Zellen reduziert .

Wirkmechanismus

- In cancer, IDO1 can be expressed directly by tumor cells or indirectly induced in host antigen-presenting cells. Its expression has been associated with worse clinical outcomes in various cancers .

- When combined with Indoximod, NLG919 exhibits synergistic effects, enhancing immune activation and tumor regression .

- Tryptophan depletion and kynurenine metabolites enhance Tregs’ function while inhibiting effector T cells, regulating local and peripheral immune tolerance .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: NLG919 can be synthesized through a series of chemical reactions involving the formation of an imidazoisoindole structure. The synthetic route typically involves the cyclization of appropriate precursors under controlled conditions to form the desired compound .

Industrial Production Methods: For industrial production, this compound can be synthesized using large-scale chemical reactors that allow for precise control of reaction conditions such as temperature, pressure, and pH. The process involves multiple purification steps to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Reaktionstypen: NLG919 unterliegt hauptsächlich Reaktionen, die für niedermolekulare Inhibitoren typisch sind, einschließlich der Bindung an das Zielenzym und der Hemmung seiner Aktivität. Es unterliegt unter physiologischen Bedingungen keinen signifikanten Oxidations- oder Reduktionsreaktionen .

Häufige Reagenzien und Bedingungen: Die Synthese von this compound umfasst gängige Reagenzien wie organische Lösungsmittel, Säuren und Basen. Die Reaktionen werden typischerweise unter inerter Atmosphäre durchgeführt, um unerwünschte Nebenreaktionen zu verhindern .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei der Synthese von this compound gebildet wird, ist die Verbindung selbst, wobei eine hohe Reinheit durch mehrere Reinigungsschritte erreicht wird. Nebenprodukte sind typischerweise minimal und werden während des Reinigungsprozesses entfernt .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Indoximod

- Epacadostat

- Navoximod

Vergleich: NLG919 ist einzigartig in seiner hohen Potenz und seinem günstigen pharmakokinetischen Profil im Vergleich zu anderen Indolamin-2,3-Dioxygenase-Inhibitoren. Es hat in präklinischen Modellen, insbesondere in Kombination mit anderen Immuntherapien, eine überlegene Wirksamkeit gezeigt .

Eigenschaften

IUPAC Name |

1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c21-18(13-6-2-1-3-7-13)10-16-14-8-4-5-9-15(14)17-11-19-12-20(16)17/h4-5,8-9,11-13,16,18,21H,1-3,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRRAUACYORZLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CC2C3=CC=CC=C3C4=CN=CN24)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735206 | |

| Record name | 1-Cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402836-58-1 | |

| Record name | 1-Cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

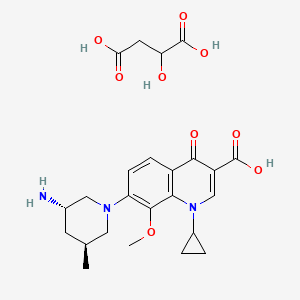

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methyl]acetamide](/img/structure/B609509.png)